Pseudodistomin F

説明

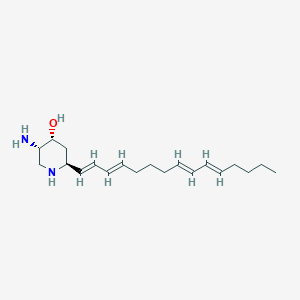

Structure

3D Structure

特性

分子式 |

C20H34N2O |

|---|---|

分子量 |

318.5 g/mol |

IUPAC名 |

(2S,4R,5S)-5-amino-2-[(1E,3E,8E,10E)-pentadeca-1,3,8,10-tetraenyl]piperidin-4-ol |

InChI |

InChI=1S/C20H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-20(23)19(21)17-22-18/h5-8,12-15,18-20,22-23H,2-4,9-11,16-17,21H2,1H3/b6-5+,8-7+,13-12+,15-14+/t18-,19+,20-/m1/s1 |

InChIキー |

OFSZNJWXVVKUPZ-QVYNGYPTSA-N |

異性体SMILES |

CCCC/C=C/C=C/CCC/C=C/C=C/[C@@H]1C[C@H]([C@H](CN1)N)O |

正規SMILES |

CCCCC=CC=CCCCC=CC=CC1CC(C(CN1)N)O |

同義語 |

pseudodistomin F |

製品の起源 |

United States |

Natural Occurrence and Isolation

The discovery of Pseudodistomin F is intrinsically linked to the exploration of marine biodiversity for novel chemical entities. This section details the biological origins of the compound and the processes used to isolate it.

Marine Biological Sources: Tunicates of the Genus Pseudodistoma

This compound, along with its congeners Pseudodistomin D and E, was first isolated from the marine tunicate Pseudodistoma megalarva. nih.gov Tunicates, also known as ascidians or sea squirts, are marine invertebrates that are known to produce a wide array of bioactive secondary metabolites. nih.gov The genus Pseudodistoma has proven to be a rich source of various alkaloids, with different species yielding a diversity of chemical structures.

Pseudodistoma megalarva, the source of this compound, is a colonial tunicate. The initial isolation of pseudodistomins also included the previously reported Pseudodistomins B and C from the same organism. nih.gov

| Compound | Marine Source Organism | Reference |

| This compound | Pseudodistoma megalarva | nih.gov |

| Pseudodistomin D | Pseudodistoma megalarva | nih.gov |

| Pseudodistomin E | Pseudodistoma megalarva | nih.gov |

| Pseudodistomin B | Pseudodistoma megalarva | nih.gov |

| Pseudodistomin C | Pseudodistoma megalarva | nih.gov |

Other Relevant Marine Organisms

While Pseudodistoma megalarva is the definitive source of this compound, other species within the genus Pseudodistoma have been investigated for their chemical constituents. For instance, Pseudodistomins A and B were first isolated from Pseudodistoma kanoko. nih.gov The exploration of various marine organisms, including sponges and other tunicates, has revealed a plethora of piperidine (B6355638) alkaloids, though this compound itself has so far only been reported from Pseudodistoma megalarva. nih.govresearchgate.net

Geographical and Ecological Distribution of Source Organisms

The specific specimen of Pseudodistoma megalarva from which this compound was first isolated was collected in Micronesia. nih.gov The genus Pseudodistoma is globally distributed, with various species inhabiting different marine environments. The ecological role of pseudodistomins and other secondary metabolites in their source organisms is not fully understood but is often presumed to be related to chemical defense mechanisms against predators, fouling organisms, or pathogens.

General Methodologies for Isolation and Purification

The isolation of this compound from Pseudodistoma megalarva was achieved through a process known as bioassay-guided fractionation. nih.gov This technique involves systematically separating the components of a biological extract and testing the resulting fractions for a specific activity to guide the purification of the active compounds.

The general workflow for the isolation of this compound and its related compounds can be summarized as follows:

Extraction: The initial step involves the extraction of the collected tunicate material using a mixture of organic solvents, specifically methanol (B129727) (MeOH) and dichloromethane (B109758) (CH2Cl2). nih.gov This process transfers the organic-soluble compounds, including the pseudodistomins, from the biological matrix into the solvent.

Fractionation: The crude extract is then subjected to fractionation. This is a multi-step process designed to separate the complex mixture of compounds into simpler fractions based on their chemical properties. The specific techniques used in the isolation of this compound were not detailed in the primary literature beyond the general term of bioassay-guided fractionation. nih.gov However, the isolation of marine alkaloids typically involves various chromatographic techniques.

Chromatographic Separation: While the exact chromatographic methods used for this compound are not specified, common techniques for the purification of marine alkaloids include:

Thin-Layer Chromatography (TLC): Often used for monitoring the progress of separation and for preliminary analysis of fractions. nih.gov

Column Chromatography: A fundamental technique for separating compounds based on their differential adsorption to a stationary phase.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to isolate pure compounds.

Structure Elucidation: Once isolated, the structure and stereochemistry of this compound were established through the interpretation of spectral data. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard for determining the chemical structure of novel natural products.

The bioassay that guided the fractionation of the extract from Pseudodistoma megalarva was a cell-based assay for DNA damage induction. nih.gov Interestingly, while Pseudodistomins B-F were found to be active in this assay, it was determined that their activity was due to an alternative mechanism. nih.gov

Structural Elucidation and Stereochemical Characterization

Historical Trajectory of Structure Determination

The history of pseudodistomin structure determination began with the isolation and characterization of pseudodistomins A and B. These were the first compounds identified in this class, reported in 1987. ctdbase.orgresearchgate.net The initial structural proposals for pseudodistomins A and B were primarily based on the interpretation of their one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. ctdbase.orgresearchgate.net A key piece of evidence in the early structural work was the hydrogenation of pseudodistomins A and B, which yielded an identical tetrahydro-pseudodistomin, helping to clarify aspects of their side-chain structure. ctdbase.orgresearchgate.net

Pseudodistomin F was later isolated alongside other members of the family, specifically pseudodistomins D and E, from the Micronesian ascidian Pseudodistoma megalarva. researchgate.netnottingham.ac.ukarchive.org The structural elucidation of these later pseudodistomins, including this compound, built upon the knowledge gained from the initial studies and employed a combination of spectroscopic methods. researchgate.netnottingham.ac.uk The confirmation of the structure and stereochemistry of this compound was ultimately supported by its total synthesis. metabolomicsworkbench.orgdokumen.pub

Advanced Spectroscopic and Analytical Techniques for Structure Elucidation

The definitive structural assignment of natural products like this compound necessitates the application of advanced spectroscopic and analytical techniques. NMR spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing complementary information about the molecule's connectivity, functional groups, and molecular weight. taylorandfrancis.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the interaction of atomic nuclei with a magnetic field, researchers can gain detailed insights into the molecular structure. taylorandfrancis.com For complex natural products such as this compound, both one-dimensional and two-dimensional NMR experiments are crucial.

One-dimensional NMR experiments, particularly proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their local electronic environments.

¹H NMR: A ¹H NMR spectrum shows signals for each chemically distinct proton in the molecule. The chemical shift (δ) of a signal indicates the electronic environment of the proton, its integration corresponds to the number of protons giving rise to the signal, and its multiplicity (splitting pattern) reveals the number of neighboring protons. ucl.ac.uk Analysis of these parameters helps in identifying different proton environments within this compound, such as those on the piperidine (B6355638) ring, the alkenyl side chain, and any hydroxyl or amino groups.

¹³C NMR: A ¹³C NMR spectrum provides signals for each chemically distinct carbon atom. nih.gov The chemical shift of a carbon signal is highly sensitive to the hybridization state and the presence of electronegative atoms or multiple bonds in its vicinity. nih.govnih.gov This allows for the identification of different carbon types, such as aliphatic, olefinic, and those adjacent to heteroatoms, contributing to the mapping of the carbon skeleton of this compound.

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, enabling the construction of the molecular structure by revealing through-bond or through-space interactions. nih.govgithub.iolibretexts.org These techniques are essential for elucidating the connectivity and relative stereochemistry in complex molecules like this compound.

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that shows correlations between protons that are coupled to each other through chemical bonds, typically up to three bonds away. github.iolibretexts.org By analyzing the cross-peaks in a COSY spectrum, researchers can establish proton-proton connectivity networks, which helps in piecing together adjacent structural fragments within this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that correlates protons with the carbons to which they are directly attached (one-bond correlations). github.io This experiment is vital for assigning proton signals to their corresponding carbon signals and is particularly useful in analyzing molecules with complex splitting patterns in the ¹H NMR spectrum. github.io An HSQC spectrum of this compound would reveal which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that reveals correlations between protons and carbons that are separated by two to four bonds. github.io This technique provides crucial information for establishing connectivity across quaternary carbons and through heteroatoms, which are not directly observed in HSQC or COSY spectra. github.io HMBC correlations are invaluable for connecting different parts of the this compound molecule, such as linking the side chain to the piperidine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. taylorandfrancis.com

Electron Ionization Mass Spectrometry (EI MS) is a widely used ionization technique in MS for the structural characterization of organic compounds. In EI MS, the sample is bombarded with a beam of high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M•+). The molecular ion is often unstable and fragments into smaller ions, which are then separated and detected based on their m/z ratios.

The EI MS spectrum of a compound displays a series of peaks corresponding to the molecular ion and various fragment ions. The molecular ion peak provides the molecular weight of the compound, while the fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the fragment ions and their relative abundances, chemists can deduce information about the functional groups and structural subunits present in the molecule. EI MS has been applied in the study of pseudodistomins. researchgate.net For this compound, the EI MS data would have provided its molecular weight and valuable fragmentation data that helped in confirming the proposed structure derived from NMR data.

Electrospray Ionization Mass Spectrometry (ESI MS)

Electrospray Ionization Mass Spectrometry (ESI MS) is a key technique used in the structural characterization of natural products like this compound. ESI MS provides information about the molecular weight of the compound and can offer insights into its fragmentation pattern, which helps in piecing together the structure. acs.orgclockss.orgmedcraveonline.com ESI-MS data are typically recorded in positive ion mode. medcraveonline.com For related compounds, ESI-MS has been used to determine the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺), aiding in the determination of the molecular formula. clockss.org

Other Relevant Spectroscopic and Chromatographic Methods

Beyond ESI MS, other spectroscopic and chromatographic methods are indispensable for the complete structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for determining the connectivity of atoms and the types of protons and carbons present in the molecule. nih.govacs.orgclockss.orgmedcraveonline.comacs.orgresearchgate.net Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often employed to establish correlations between different nuclei, providing detailed structural information. clockss.orgwhiterose.ac.uk Infrared (IR) spectroscopy can reveal the presence of specific functional groups, such as hydroxyl or carbonyl groups. clockss.orgmedcraveonline.comacs.org Ultraviolet (UV) spectroscopy may provide information about conjugated systems. researchgate.net

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are used for the isolation and purification of this compound from crude extracts of its natural source. clockss.orgacs.org Reversed-phase HPLC is commonly used for the separation of pseudodistomins. clockss.orgacs.org Thin Layer Chromatography (TLC) is also used for monitoring purification steps and visualizing compounds. clockss.orgacs.orgwhiterose.ac.uk

Elucidation and Assignment of Absolute and Relative Stereochemistry

Determining the absolute and relative stereochemistry of this compound is a critical aspect of its structural characterization. This involves establishing the spatial arrangement of substituents around chiral centers within the molecule. For other pseudodistomins, techniques such as asymmetric synthesis and comparison of synthetic intermediates or final products with natural samples have been used to assign absolute configurations. acs.orgacs.orgresearchgate.netresearchgate.net Optical rotation measurements provide information about the enantiomeric purity and absolute configuration of a chiral compound. acs.org Exciton chirality methods based on Circular Dichroism (CD) spectroscopy have also been applied in determining the absolute configuration of related marine natural products. clockss.orgresearchgate.net Diastereoselective synthetic approaches play a significant role in confirming relative stereochemistry. whiterose.ac.ukacs.orgresearchgate.net

Comparative Structural Analysis within the Pseudodistomin Series

This compound is part of a family of related alkaloids isolated from Pseudodistoma species. nih.govmdpi.com Comparing its structure to other members of the series, such as Pseudodistomins A, B, C, D, and E, provides valuable insights into the common structural features and variations within this class of natural products.

Relationship to Pseudodistomin A, B, C, D, and E

Pseudodistomins A, B, C, D, E, and F are all members of the pseudodistomin series, sharing a core structural motif. mdpi.com Variations among these compounds typically involve differences in the length, degree of unsaturation, or functionalization of the side chain attached to the piperidine ring, as well as potential differences in the stereochemistry of the piperidine core or the side chain. nih.govclockss.orgmdpi.com For instance, Pseudodistomin C has been noted to have opposite absolute configurations at the C-4 and C-5 positions of the piperidine ring compared to Pseudodistomins A and B, despite sharing the same planar structure for the piperidine nucleus. clockss.orgresearchgate.net The structures of Pseudodistomins B-F have been reported, and they have shown activity in a cell-based assay for DNA damage induction. mdpi.comnih.gov

Structural Motifs and Core Piperidine Framework

The defining structural motif of the pseudodistomin series, including this compound, is the substituted piperidine ring. nih.govclockss.orgmdpi.comresearchgate.netcardiff.ac.uk This six-membered nitrogen-containing heterocycle serves as the core framework upon which the rest of the molecule is built. The piperidine core is typically substituted at various positions, and the nature and stereochemistry of these substituents, particularly the side chain, contribute to the unique identity and properties of each pseudodistomin congener. clockss.orgmdpi.com Synthetic efforts towards pseudodistomins have often focused on the stereoselective construction of this substituted piperidine core. acs.orgclockss.orgwhiterose.ac.ukacs.orgacs.orgresearchgate.netcardiff.ac.ukcore.ac.ukresearchgate.net The piperidine framework in pseudodistomins is often 2,4,5-trisubstituted. clockss.orgacs.orgresearchgate.net

Chemical Synthesis: Total Synthesis and Formal Synthesis Approaches

Retrosynthetic Disconnections and Strategic Planning

Retrosynthetic analysis of Pseudodistomin F involves mentally breaking down the target molecule into simpler precursor fragments, which can then be synthesized from readily available starting materials. This process identifies key bonds to disconnect and functional group interconversions needed to arrive at suitable synthetic building blocks. For this compound, a central challenge lies in the stereocontrolled construction of its 2,4,5-trisubstituted piperidine (B6355638) ring. Strategies often focus on forming this heterocyclic core and then appending the necessary side chains with the correct relative and absolute stereochemistry.

Total Synthesis Methodologies

Various methodologies have been developed for the total synthesis of this compound, each employing different strategies to assemble the piperidine core and its substituents.

First-Generation Total Synthesis Strategies

The first total synthesis of this compound was reported using a route that involved the Michael addition of enantiopure β-amino esters with methyl acrylate (B77674), followed by Dieckmann condensation and enol silylation to afford enol ethers. acs.orgacs.orgfigshare.comnih.govacs.orgacs.orgresearchgate.net A key step in this first-generation synthesis was the diastereoselective hydrogenation of these enol ether intermediates to establish the stereochemistry of the piperidine ring. acs.orgacs.orgfigshare.comnih.govacs.orgacs.orgresearchgate.net Subsequent transformations, including Curtius rearrangement and Julia olefination, were then employed to complete the synthesis. acs.orgacs.orgfigshare.comnih.govacs.orgacs.org

Evolution to Second and Subsequent Generation Syntheses

Following the initial total synthesis, researchers have explored alternative and improved strategies. Formal synthesis approaches utilizing reactions like the Prins reaction have been investigated for the diastereoselective construction of the 2,4,5-trisubstituted piperidine core. bham.ac.ukcore.ac.ukcore.ac.uk An initial first-generation formal synthesis strategy focused on a cyclisation precursor with a crotyl-ene component, but this led to side product formation. bham.ac.ukcore.ac.ukcore.ac.uk An improved second-generation formal synthesis was achieved on a multi-gram scale by changing the ene component to a prenyl group, resulting in successful cyclisation with high diastereomeric ratios. bham.ac.ukcore.ac.uk Progress towards a third-generation total synthesis has also been undertaken, investigating how varying the electronics of the Prins reaction affects diastereoselectivity. bham.ac.ukcore.ac.uk

Diastereoselective and Enantioselective Approaches

Achieving high diastereoselectivity and enantioselectivity is crucial in the synthesis of this compound due to its multiple stereocenters. The first total synthesis utilized enantiopure β-amino esters as chiral starting materials to control the stereochemistry. acs.orgacs.orgfigshare.comnih.govacs.orgacs.orgresearchgate.net The diastereoselective hydrogenation of enol ethers was a key step in establishing the relative stereochemistry of the piperidine ring substituents. acs.orgacs.orgfigshare.comnih.govacs.orgacs.orgresearchgate.net Studies on Prins cyclisation have also demonstrated that the electronic properties of substituents can influence the diastereoselectivity. bham.ac.ukcore.ac.uk Asymmetric synthetic methods, including those utilizing chiral auxiliaries or catalysts, are often employed in the synthesis of related piperidine alkaloids to control absolute stereochemistry. researchgate.netacs.orgdntb.gov.uaresearchgate.netnih.govrsc.orgdntb.gov.ua

Key Synthetic Transformations and Cascade Reactions

The synthesis of this compound involves several key synthetic transformations and can potentially utilize cascade reactions to enhance efficiency. Cascade reactions, also known as domino or tandem reactions, involve a sequence of at least two consecutive reactions where the product of one step becomes the substrate for the next without isolation of intermediates. nih.govwikipedia.org20.210.105 These reactions offer advantages in terms of atom economy and reduced waste. nih.govwikipedia.org20.210.105

Diastereoselective Hydrogenation of Enol Ethers

A pivotal transformation in the first total synthesis of this compound is the diastereoselective hydrogenation of enol ether intermediates. acs.orgacs.orgfigshare.comnih.govacs.orgacs.orgresearchgate.net This reaction, typically catalyzed by Raney-Ni under specific conditions (e.g., 80 atm and 80 °C), yields 2,4,5-trisubstituted piperidines with high diastereoselectivity. acs.orgacs.orgfigshare.comnih.govacs.orgacs.orgresearchgate.net The direction of attack by Ni-H on the C-C double bond of the enol ether, influenced by the substituents on the nitrogen and the ring, dictates the resulting stereochemistry of the piperidine products. acs.orgacs.orgfigshare.comnih.gov For instance, the presence or absence of an N-Boc protecting group can alter the stereochemical outcome of the hydrogenation. acs.orgacs.orgfigshare.comnih.gov

Curtius Rearrangement

The Curtius rearrangement is a valuable reaction in organic synthesis for converting carboxylic acids into isocyanates, which can then be transformed into amines, carbamates, or ureas. This transformation typically involves the formation and thermal decomposition of an acyl azide (B81097) intermediate. nih.govsigmaaldrich.com In the total synthesis of this compound reported by Ma and Sun, the Curtius rearrangement was identified as a key step. fishersci.nofishersci.fifishersci.cafishersci.casigmaaldrich.com While the specific substrate and conditions for the Curtius rearrangement in this synthesis are not detailed in the provided abstracts, its inclusion as a key transformation indicates its importance in introducing a nitrogen atom or modifying a carboxyl group within a synthetic intermediate en route to the this compound core or side chain. Curtius rearrangements are known to be tolerant of various functional groups, making them suitable for complex molecule synthesis. sigmaaldrich.comguidechem.com

Julia Olefination

The Julia olefination, including its variants like the Julia-Lythgoe and Julia-Kocienski olefinations, is a widely used method for the synthesis of carbon-carbon double bonds, particularly E-alkenes, from the reaction of a phenyl sulfone with a carbonyl compound (aldehyde or ketone). wikipedia.orgwikipedia.org This reaction typically proceeds through a β-alkoxy sulfone intermediate that undergoes reductive elimination. wikipedia.org In the total synthesis of this compound by Ma and Sun, the Julia olefination was employed as a key step to construct the poly-unsaturated side chain of the molecule. fishersci.nofishersci.fifishersci.cafishersci.casigmaaldrich.com Specifically, the coupling of a phenyl sulfone intermediate (compound 22), derived from a cyclic carbamate (B1207046) (compound 21), with an aldehyde (compound 23) furnished a tetraene intermediate (compound 24) in 52% yield. sigmaaldrich.com This highlights the utility of the Julia olefination in assembling complex conjugated systems present in natural products like this compound. Another synthesis of a related pseudodistomin alkaloid (Pseudodistomin C) also utilized Julia or Julia-Kocienski olefination to generate a dienyl chain. wikipedia.org

Michael Addition Reactions

The Michael addition is a fundamental carbon-carbon bond forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or equivalent. nih.gov This reaction is particularly useful for creating new carbon-carbon bonds and establishing stereocenters. In the total synthesis of this compound by Ma and Sun, a key step involved the Michael addition reaction of enantiopure β-amino esters with methyl acrylate. fishersci.nofishersci.fifishersci.cafishersci.cawikipedia.orgcenmed.com This reaction sequence served as an initial step in constructing the piperidine core, providing intermediates that were subsequently cyclized and modified. The use of enantiopure β-amino esters as starting materials allows for the introduction of chirality early in the synthesis, influencing the stereochemical outcome of subsequent steps. fishersci.nofishersci.ca

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation reaction of diesters to form cyclic β-keto esters. This reaction is a powerful tool for the construction of cyclic systems, particularly five- and six-membered rings. In the synthesis of this compound by Ma and Sun, the Michael addition of β-amino esters with methyl acrylate was followed by a Dieckmann condensation. fishersci.nofishersci.fifishersci.cafishersci.cawikipedia.org This sequence generated cyclic enol ethers (compound 6). fishersci.nofishersci.fifishersci.cafishersci.cawikipedia.org The regioselectivity of the Dieckmann condensation step in this synthesis was reported to be around 1.5 to 3.8 depending on the specific β-amino ester used. fishersci.ca This intramolecular cyclization was crucial for forming the piperidine ring system, a core structural feature of this compound.

Enol Silylation

Enol silylation is a common method for preparing silyl (B83357) enol ethers from carbonyl compounds. Silyl enol ethers are versatile intermediates in organic synthesis, acting as nucleophiles in various reactions, such as Mukaiyama aldol (B89426) additions and conjugate additions. nih.govnih.gov In the synthetic route to this compound described by Ma and Sun, enol silylation was performed on the product of the Dieckmann condensation, affording enol ethers (compound 6). fishersci.nofishersci.fifishersci.cafishersci.cawikipedia.org The formation of these silyl enol ethers was a key step preceding the diastereoselective hydrogenation, highlighting their role as reactive intermediates in the construction of the substituted piperidine core. fishersci.nofishersci.fifishersci.cafishersci.ca

Prins Cyclization and Related Acid-Catalyzed Cyclizations

The Prins cyclization is an acid-catalyzed reaction between an alkene or alkyne and a carbonyl compound, typically an aldehyde or ketone, to form cyclic ethers or carbocycles. Aza-Prins cyclizations, involving imines or related nitrogen-containing functional groups, can be used to synthesize nitrogen heterocycles like piperidines. americanelements.comnih.gov In a formal synthesis of this compound, the Prins reaction was utilized to construct the 2,4,5-trisubstituted piperidine core. americanelements.comfishersci.canih.gov This approach involved the cyclization of a precursor containing an ene component (such as a prenyl group) and an aldehyde. americanelements.comfishersci.ca The diastereoselectivity of the Prins cyclization was found to be influenced by the reaction conditions and the substituents on the cyclization precursor, with diastereomeric ratios of up to 200:1 reported for the formation of the trans, cis-2,4,5-trisubstituted piperidine. americanelements.comfishersci.ca Acid-catalyzed cyclizations, including the Prins reaction, are valuable for their ability to rapidly generate cyclic structures with defined stereochemistry. nih.govnih.govwikipedia.orgtcichemicals.com

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the specific reactions detailed above, the synthesis of this compound involves various other carbon-carbon and carbon-heteroatom bond-forming transformations essential for assembling the molecule. A crucial step in the total synthesis by Ma and Sun is the diastereoselective hydrogenation of the enol ether intermediates (compound 6 and 13) using Raney-Ni catalyst at high pressure and temperature (80 atm, 80 °C). fishersci.nofishersci.fifishersci.cafishersci.ca This reaction forms new carbon-hydrogen bonds across the double bond of the enol ether, establishing two stereocenters in the piperidine ring with high diastereoselectivity, leading to 2,4,5-trisubstituted piperidines (compounds 9d, 9e, and 15). fishersci.nofishersci.fifishersci.cafishersci.ca The stereochemistry of the hydrogenation product was found to be dependent on the N-substituent of the enol ether. fishersci.ca

The synthesis of this compound relies on a strategic combination of these and other fundamental organic reactions to construct its complex molecular architecture with control over stereochemistry.

Key Reactions and Outcomes in this compound Synthesis

| Reaction Type | Application in Synthesis | Key Intermediates Involved | Noteworthy Outcome(s) |

| Michael Addition | Initial C-C bond formation in piperidine core synthesis | Enantiopure β-amino ester, Methyl acrylate | Formation of elongated carbon chain with incorporated nitrogen and ester functionalities. |

| Dieckmann Condensation | Intramolecular cyclization to form the piperidine ring | Product of Michael addition | Formation of cyclic β-keto ester (enol ether form). Regioselectivity observed. |

| Enol Silylation | Transformation of cyclic β-keto ester to silyl enol ether | Product of Dieckmann condensation (cyclic β-keto ester) | Generation of a reactive intermediate for subsequent hydrogenation. |

| Hydrogenation (Raney-Ni) | Diastereoselective reduction of the enol ether double bond | Enol ether intermediates (e.g., 6, 13) | Introduction of two stereocenters with high diastereoselectivity. Stereochemistry depends on N-substituent. fishersci.nofishersci.fifishersci.cafishersci.ca |

| Curtius Rearrangement | Transformation involving a carboxylic acid intermediate | Not specifically detailed in abstracts for substrate/product | Implied role in introducing nitrogen or modifying a carboxyl group. fishersci.nofishersci.fifishersci.cafishersci.casigmaaldrich.com |

| Julia Olefination | Formation of the poly-unsaturated side chain | Phenyl sulfone intermediate (22), Aldehyde intermediate (23) | Formation of tetraene intermediate (24). 52% yield reported for this step. sigmaaldrich.com |

| Prins Cyclization | Formation of the 2,4,5-trisubstituted piperidine core (Formal Synthesis) | Alkene/Alkyne and Carbonyl precursor | Diastereoselective formation of substituted piperidine ring (up to 200:1 d.r.). americanelements.comfishersci.cawikipedia.org |

Challenges and Innovations in Complex Natural Product Synthesis

The synthesis of complex natural products like this compound presents several significant challenges, primarily centered on achieving high levels of control over stereochemistry, maximizing synthetic efficiency, and developing novel chemical transformations.

A major challenge in synthesizing this compound lies in establishing the correct relative and absolute stereochemistry at the multiple chiral centers within the 2,4,5-trisubstituted piperidine ring. Achieving high diastereoselectivity is crucial to selectively form the desired stereoisomer among the many possibilities. Research has investigated diastereoselective synthesis of the 2,4,5-trisubstituted piperidine core using reactions such as carbonyl-ene and Prins cyclizations. bham.ac.ukcore.ac.uk For instance, the Prins reaction has been employed in formal synthesis approaches to construct the piperidine core. bham.ac.ukcore.ac.uk Varying the ene component in Prins cyclization, such as changing from a crotyl-ene to a prenyl group, has been shown to result in successful cyclization yielding the trans, cis-2,4,5-trisubstituted piperidine with high diastereomeric ratios, in some cases up to 200:1. bham.ac.ukcore.ac.uk Another approach involves the diastereoselective hydrogenation of enol ether intermediates derived from enantiopure β-amino esters. figshare.comacs.orgnih.govacs.org This method has been reported to provide 2,4,5-trisubstituted piperidines with high diastereoselectivity, where the direction of Ni-H attack on the C-C double bond is influenced by the substituent at the 2-position, leading to products where the 2,4,5-trisubstituted groups are all cis. figshare.comnih.gov Varying the N-substituents on the enol ethers can also alter the stereochemistry of the hydrogenation products. acs.org

The synthesis of complex natural products often necessitates the invention and application of novel synthetic methodologies to overcome specific structural or stereochemical challenges. The development of new reactions and strategies that allow for the efficient and selective construction of key molecular fragments is paramount. nih.govwhiterose.ac.uk For instance, the use of specific cyclization reactions, such as the Prins reaction, has been explored for constructing the piperidine core of this compound. bham.ac.ukcore.ac.uk Diastereoselective hydrogenation of enol ethers is another example of a key methodology applied in the synthesis of the core piperidine structure. figshare.comnih.govacs.org The synthesis of complex molecules with multiple stereocenters requires innovative strategies to control stereoselectivity. numberanalytics.com

Formal Synthesis and Synthetic Intermediates

Formal synthesis involves the synthesis of a known intermediate that has previously been converted to the target molecule. This approach can be valuable for demonstrating a new synthetic strategy or improving upon existing routes to a complex molecule. A formal synthesis of this compound has been reported utilizing the Prins reaction to construct the 2,4,5-trisubstituted piperidine core. bham.ac.ukcore.ac.uk An improved second-generation synthesis completed the formal synthesis on a multi-gram scale. bham.ac.ukcore.ac.uk Key synthetic intermediates in the synthesis of this compound include diastereoselective hydrogenation products derived from enantiopure β-amino esters. figshare.comnih.govacs.org Specifically, β-hydroxy acid intermediates have been identified as suitable for the total synthesis. acs.org The synthesis of this compound has also involved key steps such as Curtius rearrangement and Julia olefination to append the necessary side chains. figshare.comacs.orgnih.govacs.org

Biological Activities and Molecular Mechanistic Studies

Broad Spectrum of Biological Activity (excluding specific human clinical data)

Pseudodistomin F and related pseudodistomins exhibit a range of biological activities, which have been primarily investigated through in vitro studies. thieme-connect.comsemanticscholar.orgnih.gov

Cytotoxic Activity in in vitro Cell-Based Assays

Pseudodistomins, including this compound, have demonstrated cytotoxic activity in various in vitro cell-based assays. Pseudodistomins A and B, closely related family members, have shown potent in vitro antineoplastic activity against murine leukemia cell lines L1210 and L5178Y. clockss.orgacs.orgacs.org While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively detailed in the provided search results, the pseudodistomin family as a whole is recognized for its cytotoxicity against several cancer cell lines. thieme-connect.comniscpr.res.inthieme-connect.com

Data on the cytotoxic activity of pseudodistomins A and B provides context for the potential activity of this compound:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Pseudodistomin A | L1210 | 2.5 | clockss.org |

| Pseudodistomin A | L5178Y | 2.4 | clockss.org |

| Pseudodistomin B | L1210 | 0.4 | clockss.org |

| Pseudodistomin B | L5178Y | 0.7 | clockss.org |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Induction of DNA Damage in Cellular Models

Pseudodistomins B-F have been found to be active in a cell-based assay for DNA damage induction. nih.govsemanticscholar.orgnih.gov While they induce DNA damage, the mechanism appears to be alternative to typical DNA repair inhibition. nih.gov DNA damage can arise from various sources and can lead to genomic instability if not properly repaired. mdpi.comunc.edu The induction of DNA damage by this compound suggests a potential mechanism for its cytotoxic effects, although the specific pathways involved require further elucidation. nih.govsemanticscholar.org

Calmodulin Antagonistic Activity (where relevant for family members)

Calmodulin antagonistic activity has been reported for some members of the pseudodistomin family, specifically pseudodistomins A and B. thieme-connect.comniscpr.res.insemanticscholar.orgnih.govthieme-connect.com These compounds exhibited calmodulin antagonistic activity by inhibiting calmodulin-activated brain phosphodiesterase. clockss.org Pseudodistomin A and B were found to be approximately three times more potent than W-7, a known synthetic calmodulin antagonist, with IC50 values of 3 x 10^-5 M. clockss.org While this compound is mentioned alongside other pseudodistomins in the context of biological activities, the provided information primarily attributes calmodulin antagonism to pseudodistomins A and B. semanticscholar.orgnih.govclockss.org

Other Reported Biological Effects

Beyond cytotoxicity and DNA damage induction, research on this compound specifically for other biological effects is limited in the provided search results. However, the broader family of marine alkaloids from ascidians, including pseudodistomins, has been investigated for various activities such as antiviral and antimicrobial properties. nih.govmdpi.com Some marine alkaloids display a broad spectrum of antibiotic activity. semanticscholar.orgnih.gov

Elucidation of Molecular Mechanisms of Action

Research into the precise molecular mechanisms of action for this compound is ongoing. The observed biological activities, particularly cytotoxicity and DNA damage induction, suggest interactions with key cellular processes. nih.govthieme-connect.comsemanticscholar.orgnih.gov

Identification of Putative Molecular Targets

While the specific molecular targets of this compound are not definitively identified in the provided search results, the biological activities observed for pseudodistomins offer clues about potential targets. The cytotoxic activity suggests interference with cell growth and survival pathways. thieme-connect.comniscpr.res.inacs.orgthieme-connect.com The induction of DNA damage points towards interactions with DNA itself or proteins involved in DNA integrity and repair. nih.govsemanticscholar.orgnih.gov The calmodulin antagonistic activity observed in related pseudodistomins A and B suggests that calmodulin or calmodulin-dependent pathways could be potential targets for some family members. thieme-connect.comniscpr.res.insemanticscholar.orgnih.govclockss.orgthieme-connect.com Further research is needed to specifically identify the molecular targets of this compound and fully elucidate its mechanism of action. nih.gov

Biochemical Pathway Modulation

This compound, along with other members of the pseudodistomin family (Pseudodistomins B-E), has been reported to exhibit calmodulin antagonist activity. thieme-connect.comthieme-connect.comsemanticscholar.org Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in modulating numerous biochemical pathways involved in various cellular processes. Antagonism of calmodulin suggests that this compound may interfere with calcium-mediated signaling cascades. Additionally, while Pseudodistomins B-F were found to be active in a cell-based assay for DNA damage induction, the activity was attributed to an alternative mechanism, indicating a modulation of pathways related to DNA integrity or repair, although the specific pathway requires further elucidation. nih.gov

Cellular Event Perturbations

Studies have indicated that this compound perturbs key cellular events, notably inducing cytotoxicity and affecting DNA integrity. This compound, alongside Pseudodistomins B-E, has demonstrated cytotoxicity against several cancer cell lines. thieme-connect.comthieme-connect.com Furthermore, these compounds, including this compound, were found to be active in a cell-based assay designed to detect DNA damage induction. nih.gov This suggests that this compound can interfere with cellular processes critical for proliferation and genomic stability.

In Vitro and Cell-Based Assay Systems for Biological Evaluation

The biological activities of this compound have been evaluated using in vitro and cell-based assay systems. A notable approach has involved the use of cell-based assays for assessing DNA damage induction. nih.gov These assays utilize living cells to determine if a compound can cause damage to cellular DNA, providing insights into potential genotoxic effects. Additionally, the cytotoxicity of this compound has been evaluated using cell-based assays against various cancer cell lines. thieme-connect.comthieme-connect.com Cell-based assays are valuable tools in drug discovery as they can provide a more physiologically relevant context compared to purely biochemical assays and can help identify compounds that are able to enter cells and interact with intracellular targets. selvita.comnih.gov

Comparative Biological Activity within the Pseudodistomin Alkaloid Family

This compound shares several biological activities with other members of the pseudodistomin alkaloid family, which includes Pseudodistomins A, B, C, D, and E. Pseudodistomins B-F have collectively shown activity as calmodulin antagonists and cytotoxicity against various cancer cell lines. thieme-connect.comthieme-connect.comsemanticscholar.org They were also found to be active in a cell-based assay for DNA damage induction, albeit through an alternative mechanism. nih.gov Earlier studies on Pseudodistomins A and B reported potent in vitro antineoplastic activity against murine leukemia cell lines (L1210 and L5178Y) and inhibitory effects on calmodulin-activated brain phosphodiesterase. acs.orgclockss.orgacs.org While specific comparative potency data for all activities across the entire family, including this compound, may vary between studies and assay conditions, the reported findings suggest a shared profile of activity related to cytotoxicity, calmodulin modulation, and effects on DNA integrity among several pseudodistomin congeners.

| Compound | Calmodulin Antagonist Activity | Cytotoxicity | DNA Damage Induction (Cell-Based Assay) |

| This compound | Yes thieme-connect.comthieme-connect.comsemanticscholar.org | Yes thieme-connect.comthieme-connect.com | Yes (alternative mechanism) nih.gov |

| Pseudodistomin E | Yes thieme-connect.comthieme-connect.comsemanticscholar.org | Yes thieme-connect.comthieme-connect.com | Yes (alternative mechanism) nih.gov |

| Pseudodistomin D | Yes thieme-connect.comthieme-connect.comsemanticscholar.org | Yes thieme-connect.comthieme-connect.com | Yes (alternative mechanism) nih.gov |

| Pseudodistomin C | Yes semanticscholar.org | Yes thieme-connect.comthieme-connect.com | Yes (alternative mechanism) nih.gov |

| Pseudodistomin B | Yes thieme-connect.comthieme-connect.comacs.orgsemanticscholar.orgclockss.orgacs.org | Yes thieme-connect.comthieme-connect.comacs.orgclockss.org | Yes (alternative mechanism) nih.gov |

| Pseudodistomin A | Yes acs.orgclockss.orgacs.org | Yes acs.orgclockss.org | Not explicitly mentioned in sources |

Q & A

Q. What experimental approaches are used to confirm the absolute configuration of Pseudodistomin F?

Methodological Answer: Absolute configuration determination typically combines asymmetric synthesis with spectroscopic analysis. For example, conjugate addition of chiral amides (e.g., lithium (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide) can establish stereocenters, followed by iodolactonization to generate additional stereogenic centers . Optical rotation comparisons with structurally similar alkaloids (e.g., Pseudodistomin C) and NMR coupling constant analysis (e.g., for diene geometry) further validate configurations .

Q. How is the tridecadienyl side chain in this compound synthesized and characterized?

Methodological Answer: The side chain is constructed via decarboxylative coupling of a carboxylic acid with a dialkylzinc reagent. Post-synthesis, and NMR spectroscopy are employed to confirm (E,E)-diene geometry, while mass spectrometry verifies molecular weight. Synthetic intermediates are compared to natural isolates using retention times in HPLC and optical activity measurements .

Advanced Research Questions

Q. What stereochemical challenges arise during the asymmetric synthesis of this compound, and how are they resolved?

Methodological Answer: Key challenges include controlling the C(2)- and C(5)-stereocenters. A tethering strategy during iodide displacement ensures nitrogen introduction at C(5) without racemization. Diastereomeric intermediates are separated via chiral chromatography, and their configurations are confirmed through NOESY correlations and X-ray crystallography of derivatives (e.g., iodolactones) .

Q. How can researchers address contradictions between proposed and revised structures of Pseudodistomin alkaloids?

Methodological Answer: Discrepancies (e.g., initial misassignments in Pseudodistomins A and B) are resolved by synthesizing both proposed and revised structures and comparing their spectral data (NMR, [α]) to natural isolates. Systematic J-based configuration analysis (JBCA) and computational modeling (e.g., DFT-NMR) further reconcile conflicting interpretations .

Q. What frameworks (e.g., FINER criteria) are applicable when designing studies on this compound’s bioactivity?

Methodological Answer: The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis formulation. For example:

- Feasibility : Use scalable synthetic routes (e.g., <10 steps) to produce sufficient quantities for cytotoxicity assays.

- Novelty : Explore understudied targets (e.g., marine alkaloid interactions with microtubule proteins).

- Ethical : Adhere to Nagoya Protocol guidelines for marine natural product research .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:

- Including detailed experimental steps (e.g., reaction temperatures, solvent ratios) in the main text or supplementary materials.

- Providing characterization data (e.g., NMR spectra, HPLC traces) for all novel compounds.

- Cross-referencing synthetic intermediates with prior literature (e.g., Pseudodistomin E derivatives) to validate reproducibility .

Q. What statistical or computational tools are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets, validated by MD simulations (e.g., GROMACS). Pair with multivariate analysis (e.g., PCA of cytotoxicity data) to identify key structural motifs influencing activity .

Tables for Quick Reference

Table 1: Key Spectral Data for this compound Derivatives

| Derivative | [α] (c in MeOH) | NMR (δ, ppm) | Reference |

|---|---|---|---|

| Iodolactone A | -22.5 (0.5) | 5.45 (dd, J=15.2, 8.7 Hz) | |

| Tridecadienyl ester | -19.8 (0.3) | 2.30 (m, 2H) |

Table 2: Common Pitfalls in Pseudodistomin Research and Solutions

| Pitfall | Solution |

|---|---|

| Misassignment of diene geometry | Use analysis and NOESY |

| Low synthetic yield | Optimize via Design of Experiments (DoE) |

| Data irreproducibility | Archive raw spectra and chromatograms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。